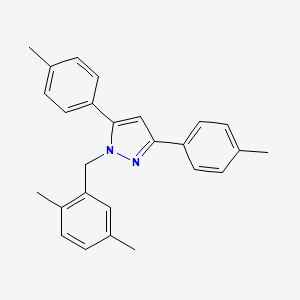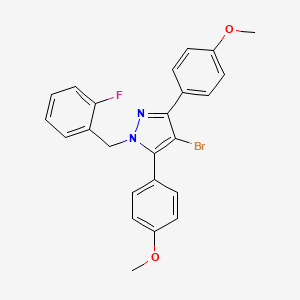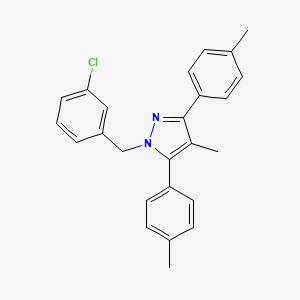
1-(3-Methoxypropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, may exhibit unique properties due to the presence of both methoxypropyl and tetrahydronaphthalenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and purification methods are optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiourea derivatives can undergo oxidation to form urea derivatives.
Reduction: Reduction reactions can convert thiourea to thiol compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Thiol compounds.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry
Thiourea derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine
Some thiourea derivatives have been investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
In the industrial sector, thiourea derivatives are used in the production of polymers, dyes, and as vulcanization accelerators in rubber manufacturing.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA likely involves interactions with specific molecular targets such as enzymes or receptors. The methoxypropyl and tetrahydronaphthalenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPROPYL)-N’-(PHENYL)THIOUREA
- N-(3-METHOXYPROPYL)-N’-(CYCLOHEXYL)THIOUREA
- N-(3-METHOXYPROPYL)-N’-(BENZYL)THIOUREA
Uniqueness
N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA is unique due to the presence of the tetrahydronaphthalenyl group, which may impart distinct steric and electronic properties, potentially leading to unique biological and chemical activities.
Properties
Molecular Formula |
C15H22N2OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea |
InChI |
InChI=1S/C15H22N2OS/c1-18-11-5-10-16-15(19)17-14-9-4-7-12-6-2-3-8-13(12)14/h2-3,6,8,14H,4-5,7,9-11H2,1H3,(H2,16,17,19) |
InChI Key |
NTCZONPBSAUORA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10922026.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10922031.png)

![3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10922036.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10922040.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10922045.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922046.png)
![1,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922049.png)
![1-(4-{[4-(3-Methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10922056.png)

![ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10922076.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10922097.png)
![6-cyclopropyl-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922101.png)
